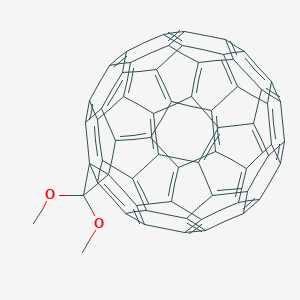
1,2-(Dimethoxymethano)fullerene c(60)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-(Dimethoxymethano)fullerene C(60) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of fullerene, a carbon-based molecule that has unique physical and chemical properties. The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) has been a subject of interest for researchers, and its mechanism of action has been studied to understand its potential benefits and limitations.
Mecanismo De Acción
The mechanism of action of 1,2-(Dimethoxymethano)fullerene C(60) involves its ability to scavenge free radicals and prevent oxidative stress. It can also interact with cellular membranes and proteins, which can affect cellular signaling pathways. Studies have shown that it can modulate the activity of enzymes involved in the production of reactive oxygen species, which can lead to reduced cellular damage.
Efectos Bioquímicos Y Fisiológicos
1,2-(Dimethoxymethano)fullerene C(60) has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which can lead to improved cellular function. It can also improve mitochondrial function and increase ATP production, which can enhance cellular energy metabolism. Studies have also shown that it can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-(Dimethoxymethano)fullerene C(60) in lab experiments include its antioxidant properties, low toxicity, and ability to penetrate cell membranes. It can also be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its potential to interact with other compounds and proteins, which can affect experimental outcomes. Its long-term effects on cellular function and health are also not well understood.
Direcciones Futuras
There are several future directions for research on 1,2-(Dimethoxymethano)fullerene C(60), including its potential use in drug delivery systems, as well as its applications in energy storage and material science. Further studies are needed to understand its long-term effects on cellular function and health, as well as its interactions with other compounds and proteins. The development of new synthesis methods and purification techniques can also improve its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) involves the reaction of C(60) with methanol in the presence of a strong acid catalyst. The reaction yields a mixture of mono- and di-methoxy derivatives of C(60), which can be separated using chromatographic techniques. The purity of the compound can be increased by repeated recrystallization.
Aplicaciones Científicas De Investigación
1,2-(Dimethoxymethano)fullerene C(60) has been studied for its potential applications in various fields, including biomedical research, material science, and energy storage. In biomedical research, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. It has also been studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes and has low toxicity.
Propiedades
Número CAS |
155679-97-3 |
|---|---|
Nombre del producto |
1,2-(Dimethoxymethano)fullerene c(60) |
Fórmula molecular |
C63H6O2 |
Peso molecular |
794.7 g/mol |
InChI |
InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
Clave InChI |
GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
SMILES canónico |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Sinónimos |
1,2-(DIMETHOXYMETHANO)FULLERENE C(60) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



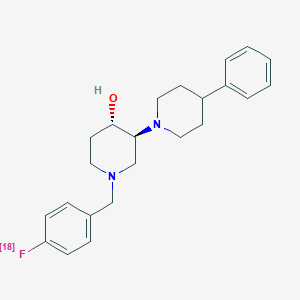
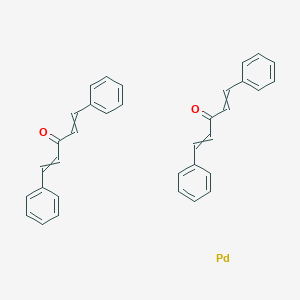
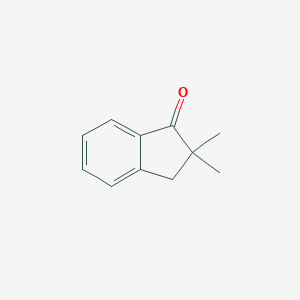
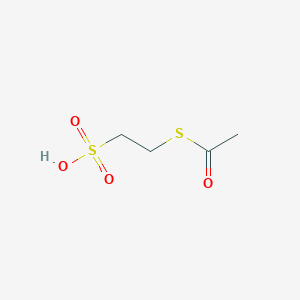
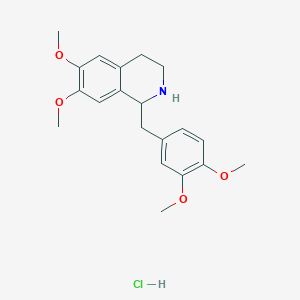

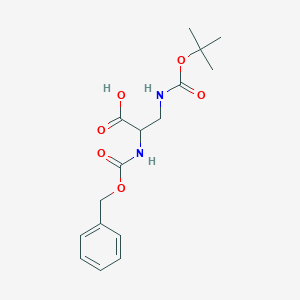
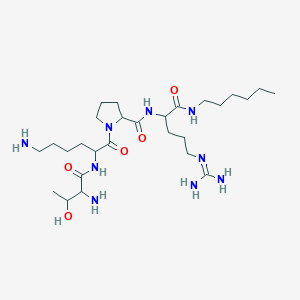
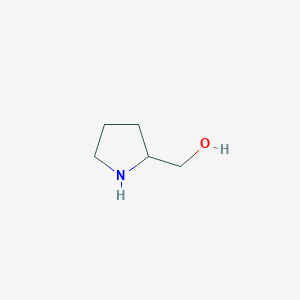
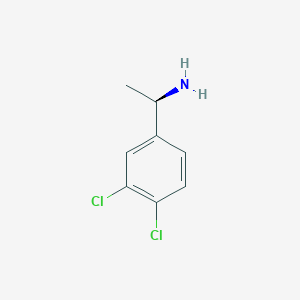
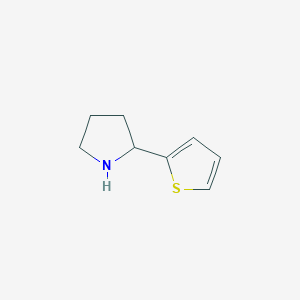
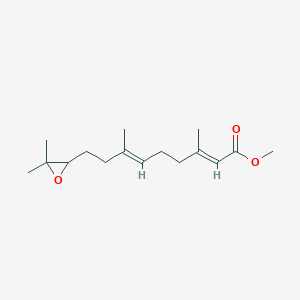
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)